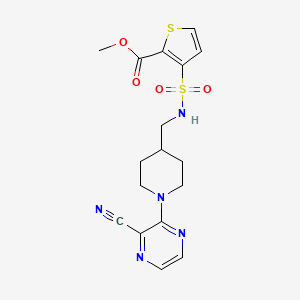
methyl 3-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H19N5O4S2 and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives have been found to have various pharmacological applications . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
Piperidine derivatives have been found to have various pharmacological applications .
生物活性
Methyl 3-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound with significant potential in pharmacological applications, particularly due to its structural features that suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N5O4S2, with a molecular weight of 421.5 g/mol. The compound features a thiophene ring, a sulfamoyl group, and a piperidine moiety, which are key to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₅O₄S₂ |
| Molecular Weight | 421.5 g/mol |
| CAS Number | 1797258-12-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of the piperidine and thiophene rings suggests potential interactions with neurotransmitter receptors and kinases, which are essential for regulating cellular processes.
Potential Therapeutic Applications
- Neurological Disorders : Preliminary studies indicate that compounds with similar structures may exhibit antagonistic effects on muscarinic receptors, particularly M4 receptors, which are implicated in cognitive functions and neurodegenerative diseases. This suggests that this compound could be explored as a candidate for treating conditions like Alzheimer's disease.
- Cancer Treatment : The compound's structural characteristics may also confer anticancer properties. Research has shown that related compounds can induce apoptosis in cancer cell lines through intrinsic and extrinsic signaling pathways. This positions this compound as a potential agent in cancer therapy.
In Vitro Studies
In vitro assays have demonstrated that this compound may inhibit key enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings highlight its potential utility in cognitive enhancement and neuroprotection.
Study on Muscarinic Receptor Antagonism
A study investigating the effects of related compounds on muscarinic receptors found that certain derivatives exhibited selective antagonism towards M4 receptors, which could lead to improved cognitive function in models of cognitive decline. The study emphasized the importance of structural modifications in enhancing receptor selectivity and potency.
Anticancer Activity Evaluation
Another research effort focused on evaluating the antiproliferative effects of structurally similar compounds on various human cancer cell lines (e.g., HeLa, A549). The results indicated that some derivatives significantly reduced cell viability, suggesting a promising avenue for further investigation into the anticancer properties of this compound).
属性
IUPAC Name |
methyl 3-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S2/c1-26-17(23)15-14(4-9-27-15)28(24,25)21-11-12-2-7-22(8-3-12)16-13(10-18)19-5-6-20-16/h4-6,9,12,21H,2-3,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIHAKAKXCNPEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














